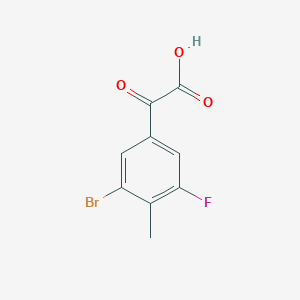
2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid
Description
2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid is an organic compound that features a bromine, fluorine, and methyl group attached to a phenyl ring, along with an oxoacetic acid moiety
Properties
Molecular Formula |
C9H6BrFO3 |
|---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H6BrFO3/c1-4-6(10)2-5(3-7(4)11)8(12)9(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
HJBOFSWLLLFFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid typically involves the bromination and fluorination of a methyl-substituted phenyl ring, followed by the introduction of an oxoacetic acid group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenyl derivatives with oxoacetic acid groups, such as:
- 2-(3-Chloro-5-fluoro-4-methylphenyl)-2-oxoacetic acid
- 2-(3-Bromo-5-chloro-4-methylphenyl)-2-oxoacetic acid
Uniqueness
The uniqueness of 2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid lies in its specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


